molecular formula C13H16N2O2 B2378066 N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide CAS No. 1351595-16-8

N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide

Cat. No. B2378066
CAS RN: 1351595-16-8
M. Wt: 232.283
InChI Key: LYLOFGPJACHIJU-UHFFFAOYSA-N
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Description

N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide, also known as N-phenylpyrrolidin-3-ylpropanamide, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for a variety of medical conditions, including neurological disorders, cancer, and infectious diseases. In

Scientific Research Applications

Phenylpropanoids Research

  • Phenylpropanoids Identification: Compounds similar to N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide have been identified in the stems of Ephedra sinica. These include (S)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-5-oxopyrrolidine-2-carboxamide, which was isolated and characterized using spectroscopic techniques and chemical methods (Zhang et al., 2016).

Medicinal Chemistry Applications

  • Kinase Inhibitors: Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide, have been identified as potent and selective inhibitors of Met kinase, with potential implications in cancer treatment (Schroeder et al., 2009).
  • Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, another similar compound, is a selective small molecule histone deacetylase inhibitor with implications in cancer therapy (Zhou et al., 2008).

Organic Chemistry and Synthesis

  • Schiff’s Bases Synthesis: N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds have been synthesized, demonstrating potential as antidepressant and nootropic agents (Thomas et al., 2016).
  • Microwave-assisted Syntheses: Research has explored the use of O-Phenyl oximes as precursors for synthesizing various N-heterocycles, including compounds related to N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide (Portela-Cubillo et al., 2008).

Antibacterial Applications

  • Antibacterial Drug Synthesis: Derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid have been synthesized and tested for antibacterial properties, showing moderate to good activity against specific microbes (Devi et al., 2018).

Luminescence Enhancement in Materials Science

  • Sensitization of Luminescence: Studies have been conducted on compounds like 2,6-Bis(diethylamide)-4-oxo(3-thiopropane)pyridine and related structures for their ability to sensitize luminescence in lanthanide ions, with potential applications in materials science (Tigaa et al., 2017).

properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(15-11-8-13(17)14-9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLOFGPJACHIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxopyrrolidin-3-yl)-3-phenylpropanamide

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